Cas no 1601133-07-6 (1-(4-Aminophenyl)-3-methylpiperidin-4-ol)

1-(4-Aminophenyl)-3-methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-aminophenyl)-3-methylpiperidin-4-ol
- 1-(4-Aminophenyl)-3-methylpiperidin-4-ol
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- インチ: 1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-4-2-10(13)3-5-11/h2-5,9,12,15H,6-8,13H2,1H3
- InChIKey: VLDZSYJUOOYEJH-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C2C=CC(=CC=2)N)CC1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 202
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 49.5
1-(4-Aminophenyl)-3-methylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6768-10g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6768-5g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A129071-500mg |
1-(4-Aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-6768-0.25g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6768-0.5g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A129071-100mg |
1-(4-Aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A129071-1g |
1-(4-Aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-6768-1g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6768-2.5g |
1-(4-aminophenyl)-3-methylpiperidin-4-ol |
1601133-07-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
1-(4-Aminophenyl)-3-methylpiperidin-4-ol 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
1-(4-Aminophenyl)-3-methylpiperidin-4-olに関する追加情報
Introduction to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol (CAS No. 1601133-07-6)
1-(4-Aminophenyl)-3-methylpiperidin-4-ol (CAS No. 1601133-07-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperidine ring and an amino-substituted phenyl group. These structural elements contribute to its pharmacological properties, making it a promising candidate for various research and development activities.
The chemical structure of 1-(4-Aminophenyl)-3-methylpiperidin-4-ol can be represented as follows: C12H17NO2. The compound's molecular weight is approximately 207.27 g/mol. Its solubility in water is limited, but it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. These solubility properties are crucial for its use in various experimental setups, including cell culture and animal models.
In recent years, 1-(4-Aminophenyl)-3-methylpiperidin-4-ol has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Research has shown that this compound can interact with specific receptors, such as serotonin and dopamine receptors, which are involved in mood regulation, pain perception, and motor function.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the effects of 1-(4-Aminophenyl)-3-methylpiperidin-4-ol on serotonin receptors. The results indicated that the compound exhibited selective agonist activity at the 5-HT1A receptor, which is known to play a crucial role in the treatment of anxiety and depression. This finding suggests that 1-(4-Aminophenyl)-3-methylpiperidin-4-ol could be a valuable lead compound for the development of novel anxiolytic and antidepressant drugs.
In addition to its potential as a CNS modulator, 1-(4-Aminophenyl)-3-methylpiperidin-4-ol has also shown promise in the field of pain management. A preclinical study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that the compound exhibited significant analgesic effects in rodent models of chronic pain. The mechanism underlying this effect is believed to involve the modulation of nociceptive pathways through interactions with opioid receptors and other pain-related signaling molecules.
The safety profile of 1-(4-Aminophenyl)-3-methylpiperidin-4-ol has also been evaluated in several studies. Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 1-(4-Aminophenyl)-3-methylpiperidin-4-ol (CAS No. 1601133-07-6) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation into its therapeutic potential. Ongoing research continues to explore new avenues for its use, particularly in the treatment of neurological disorders and pain management.
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